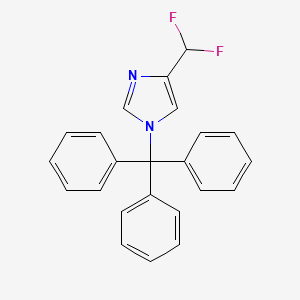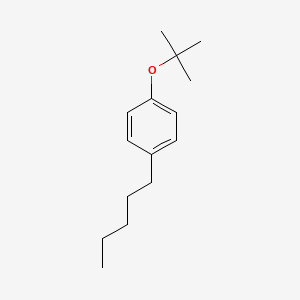
1-(tert-Butoxy)-4-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-4-pentylbenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which is further substituted with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-pentylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-4-pentylbenzene undergoes several types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzene ring.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol and corresponding carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(tert-Butoxy)-4-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-4-pentylbenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxy radicals, which can participate in radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: Lacks the pentyl chain, making it less hydrophobic.
4-tert-Butylphenol: Contains a hydroxyl group instead of a pentyl chain, affecting its reactivity.
tert-Butyl toluene: Similar structure but with a methyl group instead of a pentyl chain.
Uniqueness: 1-(tert-Butoxy)-4-pentylbenzene is unique due to the presence of both a tert-butoxy group and a pentyl chain, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]-4-pentylbenzene |
InChI |
InChI=1S/C15H24O/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
PPNAAWXBDIADQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







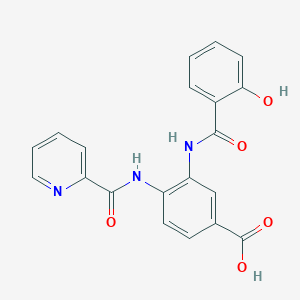
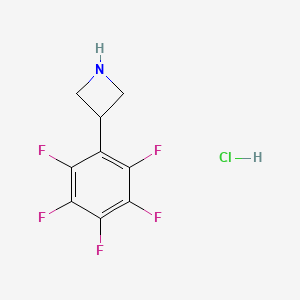


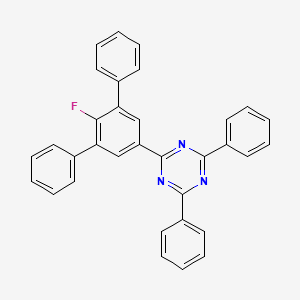
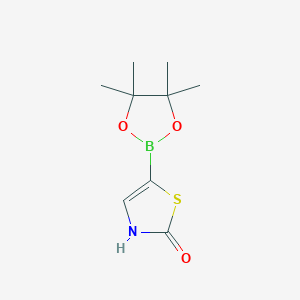

![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
